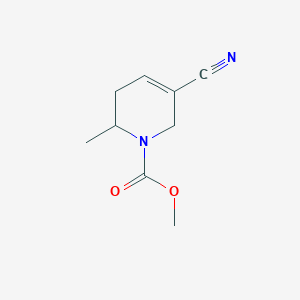

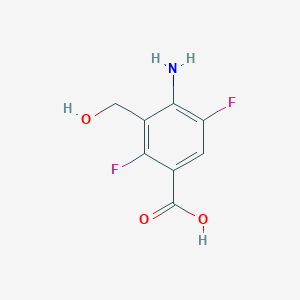

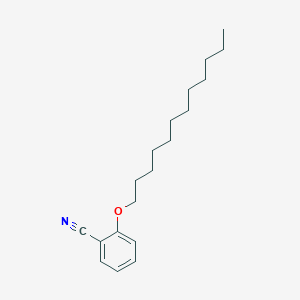

![molecular formula C9H9N3O B065813 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 161333-96-6](/img/structure/B65813.png)

2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one (2-EPP) is an organic chemical compound belonging to the class of pyridopyrimidinones. It is composed of a pyridine ring with a pyrimidine ring fused to it and an ethyl group attached to the nitrogen of the pyrimidine ring. 2-EPP is a versatile compound that has been widely studied due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives, including structures related to 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one, have been a focal point in medicinal chemistry due to their wide range of pharmacological effects. These compounds are known for their anticancer, anti-HIV, antifungal, and antibacterial activities, making them pivotal in the development of new therapeutic agents. The review by JeelanBasha and Goudgaon (2021) highlights the comprehensive insights into clinically approved pyrimidine-containing drugs and underscores the broad-spectrum activities of pyrimidine analogs, emphasizing their significance as a versatile scaffold for drug discovery (JeelanBasha & Goudgaon, 2021).

Synthetic Applications

The synthetic versatility of pyrimidine derivatives is noteworthy, with numerous studies focusing on the development of novel synthetic routes. For instance, the work by Mehul P. Parmar and colleagues (2023) discusses the importance of hybrid catalysts in the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), a related pyrimidine scaffold, emphasizing the broad applicability of these compounds in pharmaceutical research. The review covers synthetic pathways using a variety of catalysts, underscoring the structural complexity and synthetic challenge posed by these compounds, which may extend to the synthesis of this compound derivatives (Parmar, Vala, & Patel, 2023).

Biological Activity and Pharmacological Potential

The biological activity of pyrimidine derivatives is extensively researched, with many studies demonstrating their potential in treating various diseases. Pyrimidines' ability to inhibit key biological pathways and enzymes makes them valuable in designing drugs with anti-inflammatory, antitumor, and antimicrobial effects. For example, Rashid et al. (2021) review recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives, indicating a wide range of potential therapeutic applications. This suggests that derivatives of this compound could similarly exhibit significant biological activity (Rashid et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to target janus kinase 2 (jak2) , which plays a crucial role in various types of cancers and immune responses .

Mode of Action

Compounds with similar structures have been shown to inhibit jak2 . This inhibition could potentially lead to a decrease in the proliferation of cancer cells and modulation of immune responses .

Biochemical Pathways

The inhibition of jak2 can affect various signaling pathways, including the jak-stat signaling pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis .

Pharmacokinetics

Similar compounds have been suggested to have good traditional drug-like properties . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability .

Result of Action

Similar compounds have shown broad-spectrum antibacterial activity and reasonable antifungal activity . These compounds have also shown selectivity against the normal colon cell line (CCD-33Co) .

Action Environment

The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . These factors could potentially influence the compound’s action and efficacy.

Future Directions

Future research could focus on further optimizing the synthesis of these compounds and evaluating their potential therapeutic applications. The development of novel pyrazolo and pyrido pyrimidine compounds with improved inhibitory activity against various biological targets could be a promising direction .

Biochemical Analysis

Biochemical Properties

It has been found to exhibit broad-spectrum antibacterial activity and reasonable antifungal activity . This suggests that it interacts with certain enzymes, proteins, and other biomolecules in bacteria and fungi, leading to their inhibition or death .

Cellular Effects

Its antimicrobial activity suggests that it likely affects various types of cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its antimicrobial activity suggests that it may exert its effects at the molecular level by binding to certain biomolecules, inhibiting or activating enzymes, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits antimicrobial activity, suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Given its biochemical properties, it is likely that it interacts with certain enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it may interact with certain transporters or binding proteins and may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-ethyl-3H-pyrido[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-2-8-11-7-5-10-4-3-6(7)9(13)12-8/h3-5H,2H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVTYGZUUBGUAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CN=C2)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628604 |

Source

|

| Record name | 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161333-96-6 |

Source

|

| Record name | 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

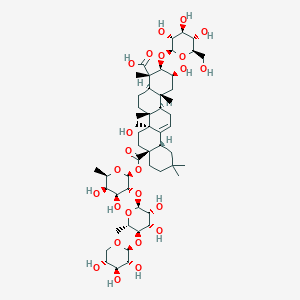

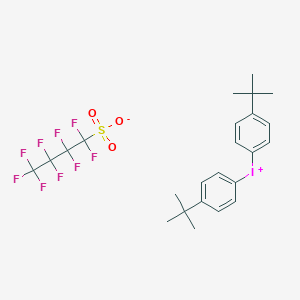

![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)

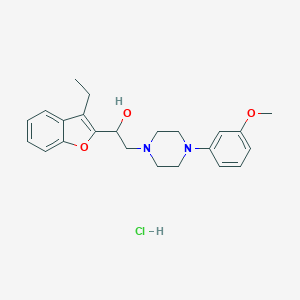

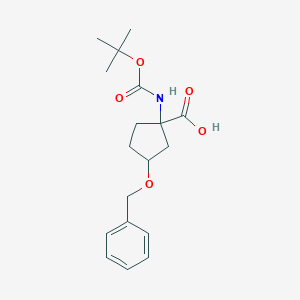

![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)

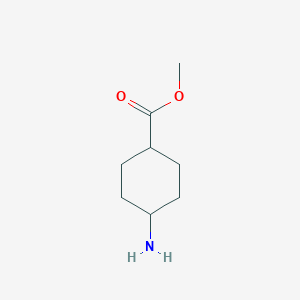

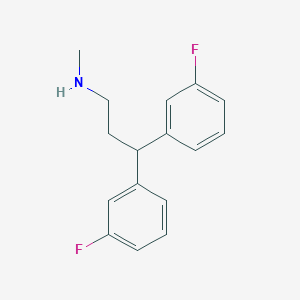

![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)

![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)